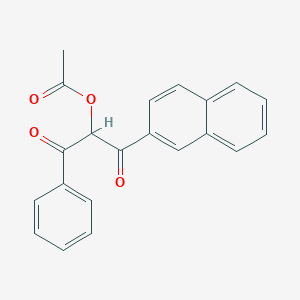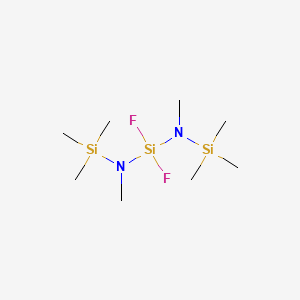
1,1-Difluoro-N,N'-dimethyl-N,N'-bis(trimethylsilyl)silanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine is a unique organosilicon compound characterized by the presence of both fluorine and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine typically involves the reaction of difluoromethylamine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful temperature control to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The final product is typically purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted silanes, while oxidation reactions may produce silanols and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis to introduce fluorine and trimethylsilyl groups into target molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Agriculture: The compound is explored for its use in the synthesis of agrochemicals, including pesticides and herbicides, due to its ability to enhance the efficacy and stability of these compounds.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms increases the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and selectivity in reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,1-Difluorocyclopropane: A fluorinated cyclopropane derivative with applications in organic synthesis.
1,1-Dimethoxy-N,N-dimethylmethanamine: A methylating agent used in the synthesis of pharmaceuticals and crop protection agents.
Uniqueness
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine is unique due to the combination of fluorine and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable reagent in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
57965-73-8 |
|---|---|
Molekularformel |
C8H24F2N2Si3 |
Molekulargewicht |
270.54 g/mol |
IUPAC-Name |
N-[difluoro-[methyl(trimethylsilyl)amino]silyl]-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C8H24F2N2Si3/c1-11(13(3,4)5)15(9,10)12(2)14(6,7)8/h1-8H3 |
InChI-Schlüssel |
CSTPRXIYYOSYFT-UHFFFAOYSA-N |
Kanonische SMILES |
CN([Si](C)(C)C)[Si](N(C)[Si](C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


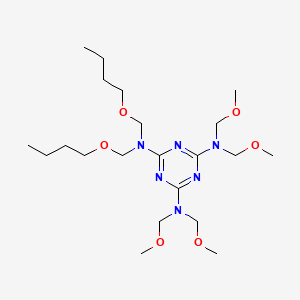
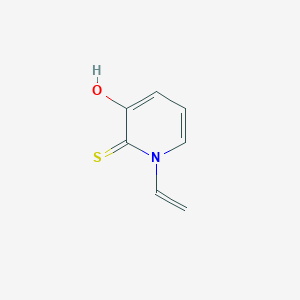
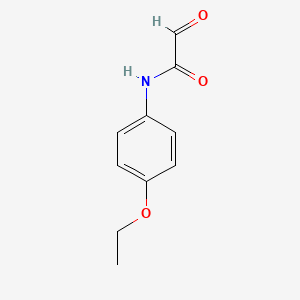
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
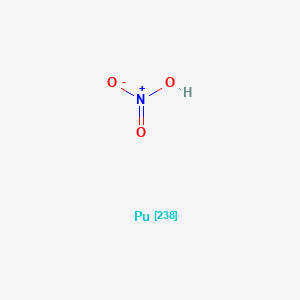
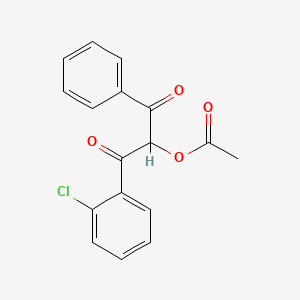
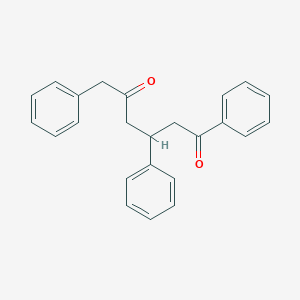
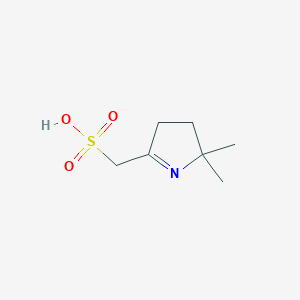
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
